molecular formula C8H6Cl2O2 B7791805 2-(3,4-Dichlorophenoxy)acetaldehyde

2-(3,4-Dichlorophenoxy)acetaldehyde

Cat. No.: B7791805
M. Wt: 205.03 g/mol
InChI Key: OYYFYBRJZLWTNN-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenoxy)acetaldehyde is an organochlorine compound featuring a phenoxy backbone substituted with chlorine atoms at the 3- and 4-positions, linked to an acetaldehyde functional group. The compound’s reactivity and biological activity are likely influenced by the electron-withdrawing chlorine substituents and the aldehyde group, which may enhance electrophilicity and metabolic interactions compared to carboxylic acid derivatives .

Properties

IUPAC Name

2-(3,4-dichlorophenoxy)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-3,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYFYBRJZLWTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenoxy)acetaldehyde typically involves the reaction of 3,4-dichlorophenol with chloroacetaldehyde under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the hydroxyl group of the phenol is replaced by the chloroacetaldehyde moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenoxy)acetaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(3,4-Dichlorophenoxy)acetic acid.

    Reduction: 2-(3,4-Dichlorophenoxy)ethanol.

    Substitution: Various substituted phenoxyacetaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,4-Dichlorophenoxy)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenoxy)acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The chlorine atoms on the phenyl ring can also participate in halogen bonding, further influencing the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Structural Differences :

  • Substituent positions : 3,4-dichloro (target) vs. 2,4-dichloro (2,4-D).
  • Functional group : Acetaldehyde (target) vs. acetic acid (2,4-D).

Key Findings :

  • Applications: 2,4-D is a widely used herbicide due to its auxin-like activity, disrupting plant growth .
  • Toxicity: 2,4-D exhibits moderate toxicity (LD₅₀ in rats: 639 mg/kg) and is classified as a possible human carcinogen by the EPA . The aldehyde group in the target compound could increase acute toxicity due to higher electrophilicity.

2-(2,3-Dichlorophenoxy)acetohydrazide

Structural Differences :

  • Substituent positions : 3,4-dichloro (target) vs. 2,3-dichloro.
  • Functional group : Acetaldehyde (target) vs. acetohydrazide (hydrazide derivative).

Key Findings :

  • Reactivity: The hydrazide group in 2-(2,3-Dichlorophenoxy)acetohydrazide (CAS 153860-25-4) enables use in coordination chemistry or pharmaceutical synthesis . In contrast, the aldehyde group in the target compound may participate in nucleophilic addition reactions, forming Schiff bases or serving as a crosslinking agent.
  • Toxicity: No specific data are available for the hydrazide derivative, but hydrazides generally pose risks of hepatotoxicity and mutagenicity .

3,4-Dihydroxybenzeneacrylic Acid (Caffeic Acid)

Structural Differences :

  • Substituents : Dichloro (target) vs. dihydroxy.
  • Backbone: Acetaldehyde (target) vs. propenoic acid.

Key Findings :

  • Applications : Caffeic acid (CAS 331-39-5) is a natural antioxidant used in pharmacological and cosmetic research . The dichloro substitution in the target compound likely reduces antioxidant capacity but may enhance antimicrobial or pesticidal properties.

Data Table: Structural and Functional Comparison

Compound Name CAS Number Substituent Positions Functional Group Key Applications Toxicity Profile
2-(3,4-Dichlorophenoxy)acetaldehyde Not available 3,4-dichloro Aldehyde Hypothetical: Synthetic intermediate Unknown (inferred higher reactivity)
2,4-Dichlorophenoxyacetic Acid (2,4-D) 94-75-7 2,4-dichloro Carboxylic acid Herbicide LD₅₀ (rat): 639 mg/kg
2-(2,3-Dichlorophenoxy)acetohydrazide 153860-25-4 2,3-dichloro Hydrazide Coordination chemistry Potential hepatotoxicity
Caffeic Acid 331-39-5 3,4-dihydroxy Propenoic acid Antioxidant, pharmacology Low toxicity

Research Findings and Implications

  • Adjacent chlorine atoms (3,4 vs. 2,3) may influence electronic effects, modulating reactivity with biological targets.
  • Functional Group Impact :

    • Aldehydes are more reactive than carboxylic acids or hydrazides, suggesting the target compound could act as a Michael acceptor or enzyme inhibitor.
    • The absence of a carboxylic acid group (as in 2,4-D) may reduce phytotoxicity but increase volatility and environmental mobility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3,4-Dichlorophenoxy)acetaldehyde
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2-(3,4-Dichlorophenoxy)acetaldehyde

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